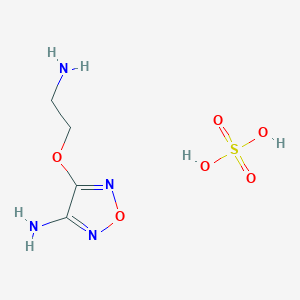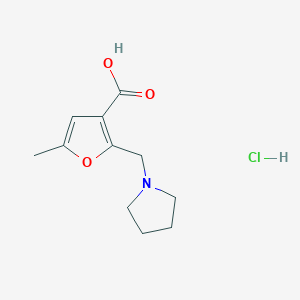
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline
Overview
Description
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, also known as 4-MMP, is an organic compound with a broad range of applications in the scientific research field. It is a versatile molecule that can be used as a reagent, catalyst, or building block in a variety of reactions. 4-MMP is a versatile and powerful building block for the synthesis of a wide range of compounds, with potential applications in medicinal chemistry, materials science, and biochemistry.
Scientific Research Applications
Hypoxic-Cytotoxic Agents in Cancer Treatment
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline and its derivatives have shown potential in cancer treatment. For instance, a derivative identified as 4b demonstrated potent activity as a hypoxic-cytotoxic agent, indicating its potential in targeting cancer cells in low-oxygen environments (Ortega et al., 2000).
G-Quadruplex Stabilizers for Anticancer Therapy
This compound has been used as a template for designing stabilizers of the G-quadruplex structure in the c-MYC protooncogene's promoter region. Such stabilization may inhibit c-MYC expression, offering a viable approach for anticancer therapy (Pomeislová et al., 2020).
Synthesis of Novel Amides for Potential Therapeutic Use
Synthesis of new amides containing the N-methylpiperazine fragment, including derivatives of 4-(4-methylpiperazin-1-yl)methyl]aniline, has been explored. These compounds could serve as intermediates for developing therapeutic agents (Koroleva et al., 2011).
Catalyst in Aromatic Amine Alkylation
This compound has been involved in catalytic processes for N-alkylation of aromatic amines, demonstrating its utility in the synthesis of complex organic molecules (Koten et al., 1998).
Microwave-Assisted Synthesis of Benzimidazoles
Utilization in the microwave-assisted synthesis of benzimidazole derivatives indicates its role in efficient organic synthesis methods (Menteşe et al., 2015).
Development of Analgesic and Anesthetic Agents
Compounds including the 4-phenylpiperidine and 4-anilidopiperidine motifs, similar to those in 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, have been synthesized as potent opioid analgesic and anesthetic agents (Kudzma et al., 1989).
Key Precursor in Synthesis of Therapeutics
Its derivatives have been identified as key intermediates in the synthesis of therapeutic agents like imatinib, showcasing its significance in pharmaceutical manufacturing (Koroleva et al., 2012).
Corrosion Inhibitors in Industrial Applications
Derivatives of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline have been studied for their potential as corrosion inhibitors in industrial applications (Wang et al., 2006).
Src Kinase Inhibitors in Cancer Treatment
Derivatives have been optimized as inhibitors of Src kinase activity, a target in cancer therapy, demonstrating the compound's relevance in oncological research (Boschelli et al., 2001).
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4/c1-14-5-7-21(8-6-14)17-13-15(3-4-16(17)18)20-11-9-19(2)10-12-20/h3-4,13-14H,5-12,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRZBHINVOJEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670659 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
CAS RN |
1160474-88-3 | |
| Record name | 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(Heptyloxy)benzyl]-4-(3-phenylpropoxy)aniline](/img/structure/B1389478.png)

![C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride](/img/structure/B1389482.png)
![N-[2-(4-Chlorophenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389483.png)
![2-Isopropyl-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389486.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1389487.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline](/img/structure/B1389489.png)
![3,4-Dimethyl-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389490.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389491.png)
![3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389492.png)
![N-[4-(Heptyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389493.png)
![N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389494.png)

